molecular formula C8H4BrNO2 B1344269 4-Bromoisoindoline-1,3-dione CAS No. 70478-63-6

4-Bromoisoindoline-1,3-dione

Cat. No. B1344269
CAS RN: 70478-63-6
M. Wt: 226.03 g/mol
InChI Key: ANENLORAJJKWAA-UHFFFAOYSA-N
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Description

4-Bromoisoindoline-1,3-dione is a brominated heterocyclic compound that is structurally related to isoindoline-1,3-dione derivatives. These compounds are of interest due to their potential applications in organic synthesis and medicinal chemistry. The presence of the bromine atom on the isoindoline ring can make it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of related heterocyclic derivatives, such as 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, has been achieved through visible-light-promoted reactions involving N-alkyl-N-methacryloyl benzamides and sulfonyl chlorides, catalyzed by fac-Ir(ppy)3 at room temperature . Additionally, novel 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones have been synthesized from 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones through a one-step reaction involving nucleophilic substitution, ring opening, and intramolecular cyclization . These methods highlight the potential pathways for synthesizing brominated isoindoline derivatives.

Molecular Structure Analysis

The crystal structure of a related compound, 4-(4-Bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione, has been determined, revealing that the phenyl ring is nearly perpendicular to the quinazoline ring system . Similarly, the crystal structure of 5-bromo-2-ethylisoindoline-1,3-dione shows that the non-hydrogen atoms of the molecule lie in a plane, with weak C–H···O hydrogen bonds stabilizing the structure . These findings provide insight into the molecular geometry and intermolecular interactions that could be expected in 4-Bromoisoindoline-1,3-dione.

Chemical Reactions Analysis

The reactivity of brominated isoindolines can be inferred from the synthesis of 4-bromo-1,2-dihydroisoquinolines, where a bromonium ylide intermediate is proposed, formed by the intramolecular nucleophilic attack of a benzyl bromide on an α-imino rhodium carbene . This suggests that 4-Bromoisoindoline-1,3-dione could undergo similar intramolecular reactions to form complex structures.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 4-Bromoisoindoline-1,3-dione are not directly reported, related compounds provide some context. For instance, the synthesis of 6-bromo-4-iodoquinoline involves cyclization and substitution reactions, and the structures of intermediates are confirmed by NMR spectroscopy . This indicates that NMR spectroscopy could be a valuable tool for characterizing the physical and chemical properties of 4-Bromoisoindoline-1,3-dione. Additionally, the crystallographic data of similar compounds can provide information on melting points, bond lengths, and angles, which are important physical properties that can be extrapolated for 4-Bromoisoindoline-1,3-dione.

Scientific Research Applications

Herbicidal Activity

4-Bromoisoindoline-1,3-dione derivatives have shown promising applications as potent protoporphyrinogen oxidase (PPO) inhibitors, offering a novel avenue for herbicide discovery. The efficacy of these compounds, particularly against weed species like Amaranthus retroflexus and Brassica campestris, has been demonstrated through both pre-emergence and post-emergence treatments, showcasing their potential to rival commercial herbicides. This finding is supported by molecular design strategies targeting the PPO enzyme, where compounds exhibited significant inhibitory activity, highlighting their role in the development of future herbicidal agents (Gao et al., 2019).

Anti-Allergic Therapy Potential

The synthetic derivative 4-Hydroxy-2-(4-hydroxyphenethyl)isoindoline-1,3-dione (PD1) has been explored for its therapeutic applications in allergic asthma. Studies involving rat basophilic leukemia cells and an ovalbumin-induced asthma mouse model revealed PD1's capability to suppress inflammatory responses and reduce Th2 cytokine levels, suggesting its potential as a compound for anti-allergic therapies (Huang et al., 2018).

Antimicrobial Activity

Isoindoline-1,3-dione derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds displayed moderate activity against bacterial strains such as Staphylococcus aureus and Candida albicans, showcasing their potential as bases for developing antibacterial and antifungal agents (Ghabbour & Qabeel, 2016).

Catalytic Applications

Research into 2-Aminoisoindoline-1,3-dione-functionalized Fe3O4/chloro-silane core-shell nanoparticles has opened up new pathways in green chemistry, specifically for the synthesis of 4H-pyran derivatives. This method provides numerous advantages including environmental friendliness, excellent yields, and easy separation of catalysts, highlighting the utility of isoindoline-1,3-dione derivatives in catalytic synthesis (Shabani et al., 2021).

Greener Catalytic Systems

The Water Extract of Onion Peel Ash (WEOPA) method represents a novel, eco-friendly catalytic system for synthesizing isoindoline-1,3-dione derivatives. This technique avoids the use of harmful reagents, presenting a sustainable alternative for organic synthesis while also addressing bio-waste management (Journal et al., 2019).

Safety And Hazards

The safety information for 4-Bromoisoindoline-1,3-dione indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Future Directions

The synthesis of isoindoline-1,3-dione derivatives, including 4-Bromoisoindoline-1,3-dione, has potential applications in chemical production and clinical medicine . The development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge, indicating a direction for future research .

properties

IUPAC Name

4-bromoisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANENLORAJJKWAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626856
Record name 4-Bromo-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromoisoindoline-1,3-dione

CAS RN

70478-63-6
Record name 4-Bromo-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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